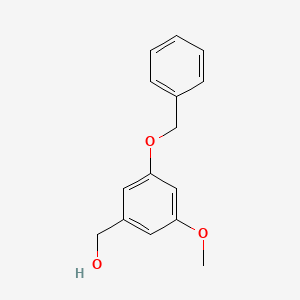

(3-(Benzyloxy)-5-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(3-methoxy-5-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELXZXGFAISKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741050 | |

| Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50637-28-0 | |

| Record name | 3-Methoxy-5-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50637-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Strategic Utility, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (3-(Benzyloxy)-5-methoxyphenyl)methanol (CAS Number 50637-28-0). While specific literature on this exact molecule is sparse, its structural motifs are central to advanced organic synthesis and medicinal chemistry. This document serves as a comprehensive resource, elucidating its synthesis, the strategic importance of its functional groups, and its potential as a valuable intermediate in the development of novel therapeutics. By examining its constituent parts—a protected phenol and a reactive benzyl alcohol—we can construct a robust framework for its application.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in its effective utilization. The data presented here are calculated based on its structure, providing a reliable baseline for experimental work.

| Property | Value | Source |

| CAS Number | 50637-28-0 | - |

| Molecular Formula | C₁₅H₁₆O₃ | Calculated |

| Molecular Weight | 244.28 g/mol | Calculated[1][2] |

| IUPAC Name | This compound | Standard Nomenclature |

| XLogP3 | ~2.2 - 2.5 | Predicted based on isomers[1][2] |

| Hydrogen Bond Donors | 1 | Calculated[1][2] |

| Hydrogen Bond Acceptors | 3 | Calculated[1][2] |

Predicted Spectroscopic Signatures

For a researcher synthesizing this compound, spectroscopic analysis is the definitive method of structural confirmation. Based on its functional groups, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum would be characterized by distinct signals corresponding to the aromatic protons of both the benzyl and phenyl rings, a singlet for the benzylic CH₂ protons of the ether, a singlet for the methoxy group protons, a singlet for the benzylic CH₂ protons of the alcohol, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the benzylic carbon of the ether, the methoxy carbon, and the benzylic carbon of the alcohol.

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks around 3030 cm⁻¹ for aromatic C-H stretches, peaks in the 2850-2950 cm⁻¹ region for aliphatic C-H stretches, and strong C-O stretching bands between 1050-1250 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 244. A prominent fragment would likely appear at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), a hallmark of benzyl-containing compounds.

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is a logical and robust pathway, predicated on well-established reactions in organic chemistry. The key steps involve the selective protection of a phenolic hydroxyl group, followed by the reduction of a carboxylic acid.

Proposed Synthetic Pathway

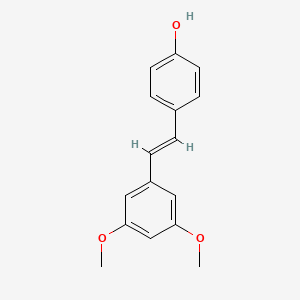

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Selective Monobenzylation of Methyl 3,5-dihydroxybenzoate

-

Esterification: To a solution of 3,5-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester. Cool to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Benzylation: Dissolve the crude methyl 3,5-dihydroxybenzoate in acetone or DMF. Add one equivalent of potassium carbonate (K₂CO₃) followed by one equivalent of benzyl bromide (BnBr). Stir the reaction mixture at room temperature for 12-18 hours. The use of a single equivalent of base and alkylating agent favors monobenzylation due to the deactivating effect of the first etherification on the remaining phenol.

-

Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate Methyl 3-(benzyloxy)-5-hydroxybenzoate.

Step 2: Methylation of the Remaining Phenolic Group

-

Reaction: Dissolve the product from Step 1 in acetone. Add an excess of potassium carbonate followed by dimethyl sulfate. Stir vigorously at room temperature for 6-8 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the solvent. The resulting crude Methyl 3-(benzyloxy)-5-methoxybenzoate is often pure enough for the next step.

Step 3: Reduction to the Benzyl Alcohol

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve the methyl ester from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Purification: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

The Strategic Role of the Benzyloxy Group

In multistep organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.[3] The benzyloxy group (often abbreviated as OBn) is a premier choice for the protection of alcohols and phenols due to its robust stability and the mild conditions under which it can be removed.[3][4][5]

Key Attributes:

-

Stability: Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents (excluding catalytic hydrogenation).

-

Cleavage: The most common and efficient method for deprotection is catalytic hydrogenation.[5][6][7] Using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, the benzyl ether is cleanly cleaved to the free hydroxyl group and toluene, a volatile and easily removable byproduct.[4][7][8]

Caption: The logic of using a benzyl protecting group in synthesis.

This protection strategy is fundamental when synthesizing complex molecules. For instance, if one wanted to modify the benzyl alcohol moiety of our title compound without affecting the phenolic hydroxyl, the benzyloxy group would be indispensable.

Potential Applications in Drug Discovery

The structural framework of this compound makes it a highly attractive scaffold for medicinal chemistry. Its similarity to resveratrol and the presence of the benzyloxy pharmacophore suggest several promising avenues for drug development.

A. Building Block for Resveratrol Analogs

Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol with well-documented antioxidant, anti-inflammatory, and anticancer properties.[9][10] However, its clinical utility is hampered by poor bioavailability. Consequently, the synthesis of resveratrol analogs with improved pharmacological profiles is an active area of research.[11][12][13] this compound is an ideal precursor for such analogs. The benzyl alcohol can be readily converted to a phosphonate or a halide, enabling its coupling with another aromatic ring via Wittig or Suzuki reactions to form the core stilbene structure.

B. The Benzyloxy Pharmacophore in Neuropharmacology

Recent studies have highlighted the importance of the benzyloxy moiety as a key pharmacophore in potent and selective inhibitors of monoamine oxidase B (MAO-B).[14][15] MAO-B is a critical enzyme in the metabolic pathway of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[15] The benzyloxy group in compounds like safinamide is crucial for its binding affinity and selectivity.[14] Our title compound can serve as a key intermediate for synthesizing novel MAO-B inhibitors, where the benzyl alcohol handle allows for the introduction of other pharmacophoric elements.

Caption: Potential drug discovery pathways originating from the core scaffold.

Safety and Handling

While no specific safety data exists for CAS 50637-28-0, the hazards can be reliably inferred from structurally related substituted benzyl alcohols. Standard laboratory safety protocols should be strictly followed.

| Hazard Class | Precautionary Statement | Reference |

| Skin Irritation | H315: Causes skin irritation. | [2][16] |

| Eye Irritation | H319: Causes serious eye irritation. | [2][16][17] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [2][16][18] |

| Acute Toxicity (Oral) | Harmful if swallowed. | [17] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17][18]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[18]

Conclusion

This compound stands as a molecule of significant synthetic and medicinal potential. While it may not be a widely commercialized chemical, its structure embodies key features that are highly sought after by synthetic and medicinal chemists. It serves as an excellent case study in the strategic application of protecting groups and as a versatile building block for creating complex molecules with potential therapeutic applications, from oncology to neuropharmacology. The protocols, predictions, and insights provided in this guide are intended to empower researchers to confidently synthesize, handle, and creatively utilize this compound and its analogs in their scientific endeavors.

References

-

AERU. (n.d.). (benzyloxy)methanol. University of Hertfordshire. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98832, 4-Benzyloxy-3-methoxybenzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for [3-(Methoxymethoxy)-5-phenylmethoxyphenyl]methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Ali, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Cushman, M., et al. (2013). Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin. National Institutes of Health. Retrieved from [Link]

-

Borade, P. (2023). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. LinkedIn. Retrieved from [Link]

-

Liu, J. (2007). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8. BYU ScholarsArchive. Retrieved from [Link]

-

Im, J.-H., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Retrieved from [Link]

-

Wuts, P. G. M. (2002). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. Retrieved from [Link]

- Google Patents. (n.d.). WO2001060774A1 - Synthesis of resveratrol.

-

Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]

-

Belleri, M., et al. (2003). Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. ACS Publications. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Reddy, G. D., et al. (2018). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. MDPI. Retrieved from [Link]

-

University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

-

ResearchGate. (2025). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

-

Kos, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74622, 3-(Benzyloxy)-4-methoxybenzyl alcohol. Retrieved from [Link]

Sources

- 1. (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation | MDPI [mdpi.com]

- 14. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sds.metasci.ca [sds.metasci.ca]

A Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol (C₁₅H₁₆O₃): Synthesis, Characterization, and Application

Abstract

(3-(Benzyloxy)-5-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. Its trifunctional nature—comprising a primary alcohol, a methoxy ether, and a benzyl ether—offers a versatile platform for molecular elaboration. The benzyl ether provides a robust, yet readily cleavable, protecting group for the phenolic hydroxyl, while the methoxy and alcohol functionalities offer sites for further modification. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol, comprehensive characterization data, and a discussion of its strategic applications in drug discovery and complex molecule synthesis. The methodologies presented are designed to be self-validating, ensuring researchers can confidently synthesize and utilize this key building block.

Core Molecular Attributes and Physicochemical Properties

The structural identity and key physicochemical parameters of this compound are fundamental to its application. While this specific isomer is not as widely documented as its structural relatives, its properties can be reliably predicted and are summarized below. The molecular formula C₁₅H₁₆O₃ corresponds to a molecular weight of approximately 244.29 g/mol .[1][2][3]

| Property | Value | Source / Method |

| Molecular Formula | C₁₅H₁₆O₃ | - |

| Molecular Weight | 244.29 g/mol | Calculated (Confirmed by Isomers)[1] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 3-Benzyloxy-5-methoxybenzyl alcohol | - |

| Calculated XLogP3 | ~2.2 - 2.5 | Computed (Based on Isomers)[2][3] |

| Hydrogen Bond Donors | 1 | Computed[3] |

| Hydrogen Bond Acceptors | 3 | Computed[3] |

| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil at room temperature. | Inferred from related compounds |

Strategic Importance of Functional Groups

The utility of this compound in synthetic chemistry is derived from the distinct reactivity and properties of its three key functional groups. Understanding their interplay is crucial for designing effective synthetic strategies.

-

The Benzyl Ether (-OBn): The benzyloxy group serves as an excellent protecting group for the phenolic hydroxyl.[4] It is stable under a wide range of conditions, including many acidic, basic, and reductive environments. Its primary value lies in its selective removal, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a clean and efficient deprotection method that regenerates the phenol without leaving harmful byproducts.[5][6] This allows for chemical modifications at other sites of the molecule before revealing the reactive phenol at a later, strategic stage.[7]

-

The Methoxy Group (-OMe): The electron-donating nature of the methoxy group influences the electronic properties of the aromatic ring, activating it towards electrophilic aromatic substitution. Its position directs incoming electrophiles primarily to the ortho and para positions (C2, C4, C6), providing a handle for further functionalization of the phenyl ring.

-

The Primary Alcohol (-CH₂OH): The hydroxymethyl group is a versatile nucleophilic center. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or undergo etherification, esterification, or conversion to a leaving group (e.g., tosylate, halide) for subsequent nucleophilic substitution reactions. This functionality is often the primary point of attachment for building larger, more complex molecular scaffolds.[8]

Synthesis and Purification Workflow

A robust and reproducible synthesis is paramount for obtaining high-purity material. The following multi-step protocol is a logical and field-proven approach starting from commercially available 3,5-dihydroxybenzoic acid.

Synthetic Pathway Overview

The synthesis is designed as a three-step sequence involving selective protection, methylation, and final reduction.

Caption: A three-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate

-

To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone (10 mL/g), add potassium carbonate (K₂CO₃, 1.1 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr, 1.05 eq) dropwise over 20 minutes.

-

Causality: Using approximately one equivalent of the alkylating agent and base under these conditions favors mono-alkylation over dialkylation due to the deactivation of the second hydroxyl group (via the phenoxide) after the first has reacted.

-

-

Heat the mixture to reflux and monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-benzylated product.

Step 2: Synthesis of Methyl 3-(benzyloxy)-5-methoxybenzoate

-

Dissolve the product from Step 1 (1.0 eq) in acetone (10 mL/g).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) followed by dimethyl sulfate (DMS, 1.2 eq). Caution: DMS is highly toxic; handle with extreme care in a fume hood.

-

Heat the mixture to reflux and monitor by TLC until the reaction is complete (typically 2-3 hours).

-

Cool, filter, and concentrate the reaction mixture as described previously.

-

The crude product is often clean enough for the next step, but can be purified by chromatography if necessary.

Step 3: Synthesis of this compound

-

Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of ester) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Caution: LiAlH₄ reacts violently with water.

-

Dissolve the methyl ester from Step 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Self-Validation: This specific quenching procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

-

-

Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure. Purify the final product by flash column chromatography (e.g., gradient of 4:1 to 2:1 Hexanes:EtOAc) to yield the pure alcohol.

Spectroscopic Characterization and Validation

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the identity and purity of the synthesized material.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.45-7.30 (m, 5H, Ar-H of Bn), 6.6-6.5 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂ Ph), 4.65 (s, 2H, -CH₂ OH), 3.80 (s, 3H, -OCH₃ ), ~1.7 (br s, 1H, -OH ). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160.2 (C-OBn), ~159.5 (C-OMe), ~143.0 (Ar C-CH₂OH), ~136.5 (Ar C-ipso of Bn), ~128.6, ~128.0, ~127.5 (Ar C-H of Bn), ~105.0, ~100.0 (Ar C-H), ~70.0 (-OC H₂Ph), ~65.0 (-C H₂OH), ~55.3 (-OC H₃). |

| FT-IR (ATR, cm⁻¹) | ~3350 (br, O-H stretch), 3030 (sp² C-H stretch), 2940, 2870 (sp³ C-H stretch), 1600, 1450 (C=C aromatic stretch), 1205, 1050 (C-O stretch). |

| Mass Spec. (EI) | m/z (relative intensity): 244 [M]⁺, 153 [M - C₇H₇]⁺, 91 [C₇H₇]⁺ (100%). |

-

Trustworthiness: The presence of the molecular ion peak at m/z 244 confirms the molecular weight. The base peak at m/z 91, corresponding to the tropylium ion, is a definitive fragmentation pattern for a benzyl ether moiety. The combination of specific shifts in both ¹H and ¹³C NMR confirms the connectivity and substitution pattern of the aromatic ring and its appendages.

Applications in Research and Drug Development

This molecule is not typically an active pharmaceutical ingredient (API) itself, but rather a sophisticated building block for constructing more complex, biologically active compounds.

Scaffold for Library Synthesis

The orthogonal nature of the functional groups makes it an ideal scaffold. The alcohol can be used as an anchor point for diversification, while the benzyl group can be removed later to reveal a phenol for a second round of modifications.

Caption: Diversification potential of the core scaffold.

Precursor for Bioactive Molecules

The 3,5-dioxygenated substitution pattern is present in numerous natural products and pharmacologically active agents.

-

Neuroprotective Agents: The structurally related benzyloxy-phenyl motif is a key component in the design of potent and selective monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[9][10] The scaffold provided by this compound is ideal for synthesizing analogs in this class.

-

Antioxidants: Upon debenzylation, the resulting 3-hydroxy-5-methoxybenzyl alcohol is a close analog of potent antioxidants like 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), which have shown promise in cellular protection and anticancer activity.[11]

Safety and Handling

As a laboratory chemical, this compound and its isomers should be handled with appropriate care.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[1][12] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/mist. P271: Use only outdoors or in a well-ventilated area.[1] |

-

General Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[12]

-

Storage: Store in a cool, dry place away from oxidizing agents in a tightly sealed container.

Conclusion

This compound is a strategically valuable intermediate for chemical synthesis. Its well-defined functional groups—a cleavable benzyl ether, a stable methoxy ether, and a reactive primary alcohol—provide a robust and flexible platform for the development of complex molecules. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers, enabling the confident application of this compound as a key building block in drug discovery and advanced materials research.

References

-

PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU. (n.d.). (benzyloxy)methanol. University of Hertfordshire. Retrieved from [Link]

-

PubChem. (n.d.). (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Indian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

ResearchGate. (n.d.). Absorption spectrum of the successive scans for the oxidation of benzyl alcohol by Q + HCrO4 -. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Retrieved from [Link]

-

Taylor, R. J. K. (n.d.). The Role of Protective Groups in Organic Synthesis. University of York. Retrieved from [Link]

-

Kim, H. J., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

Sources

- 1. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of the chemical compound (3-(Benzyloxy)-5-methoxyphenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic pathways, and analytical characterization, while also exploring its potential applications within the pharmaceutical landscape.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. Their structural versatility, arising from the diverse substitution patterns possible on the aromatic ring, allows for the fine-tuning of steric and electronic properties. This capability is crucial for optimizing molecular interactions with biological targets. The presence of both a hydroxyl group and ether functionalities, as seen in this compound, offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the design of novel therapeutic agents. The benzyloxy and methoxy groups, in particular, are common pharmacophores that can influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1]

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 50637-28-0, is a disubstituted benzyl alcohol.[2][3] Its structure features a central benzene ring substituted with a benzyloxy group at the 3-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 1-position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50637-28-0 | [2][3] |

| Molecular Formula | C₁₅H₁₆O₃ | [2][3] |

| Molecular Weight | 244.29 g/mol | [2] |

| SMILES | OCc1cc(OC)cc(OCc2ccccc2)c1 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available precursor such as 3,5-dihydroxybenzoic acid or 3-hydroxy-5-methoxybenzaldehyde. A plausible and efficient synthetic route involves two key transformations: a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of a carbonyl group to the desired benzyl alcohol.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[4] In this step, the phenolic hydroxyl group of 3-hydroxy-5-methoxybenzaldehyde is selectively benzylated.

-

Materials: 3-hydroxy-5-methoxybenzaldehyde, benzyl bromide, potassium carbonate (K₂CO₃), and acetone.

-

Procedure:

-

To a solution of 3-hydroxy-5-methoxybenzaldehyde in acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-(benzyloxy)-5-methoxybenzaldehyde.

-

Causality behind Experimental Choices:

-

Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, forming the corresponding phenoxide. This enhances the nucleophilicity of the oxygen atom.

-

Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction mechanism.[4]

-

Benzyl bromide is a reactive primary alkyl halide, ideal for the Sₙ2 reaction, minimizing the potential for elimination side reactions.

Step 2: Synthesis of this compound (Reduction of Aldehyde)

The reduction of the aldehyde functionality to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[5]

-

Materials: 3-(Benzyloxy)-5-methoxybenzaldehyde, sodium borohydride (NaBH₄), and methanol.

-

Procedure:

-

Dissolve 3-(benzyloxy)-5-methoxybenzaldehyde in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

If necessary, the product can be further purified by column chromatography.

-

Causality behind Experimental Choices:

-

Sodium borohydride is a chemoselective reducing agent that will reduce aldehydes and ketones but not esters or other less reactive carbonyl groups. Its ease of handling makes it a preferred choice for this transformation.[5]

-

Methanol serves as a protic solvent that can protonate the initially formed alkoxide to yield the final alcohol product.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 5H | Phenyl protons of the benzyl group |

| ~6.5-6.6 | m | 3H | Aromatic protons of the substituted benzene ring |

| ~5.1 | s | 2H | -O-CH ₂-Ph |

| ~4.6 | s | 2H | -CH ₂-OH |

| ~3.8 | s | 3H | -OCH ₃ |

| ~2.0 | br s | 1H | -OH |

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O-CH₃ |

| ~159 | C-O-CH₂-Ph |

| ~144 | C-CH₂OH |

| ~137 | Quaternary C of benzyl group |

| ~127-129 | Phenyl carbons of the benzyl group |

| ~107 | Aromatic C-H |

| ~105 | Aromatic C-H |

| ~100 | Aromatic C-H |

| ~70 | -O-C H₂-Ph |

| ~65 | -C H₂-OH |

| ~55 | -OC H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950, 2870 | Medium | C-H stretch (aliphatic) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250, 1050 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 244.29

-

Key Fragmentation Peaks:

-

Loss of H₂O (m/z = 226)

-

Loss of CH₂OH (m/z = 213)

-

Tropylium ion (m/z = 91) from the benzyl group is expected to be a prominent peak.

-

Potential Applications in Drug Development

The structural motifs present in this compound make it an attractive scaffold for the development of new therapeutic agents.

-

Antimicrobial Agents: The related compound, 3-benzyloxy-4-methoxybenzaldehyde, has been used as a precursor for the synthesis of chalcone derivatives exhibiting antimicrobial properties.[9] This suggests that derivatives of this compound could also be explored for similar activities.

-

Monoamine Oxidase (MAO) Inhibitors: The benzyloxy pharmacophore has been identified as a key feature in the design of potent and selective MAO-B inhibitors, which are of interest for the treatment of neurodegenerative diseases such as Parkinson's disease.[1] The specific substitution pattern of this compound could be exploited to design novel MAO inhibitors.

-

Anticancer Research: Various substituted benzyl alcohol derivatives have been investigated for their anticancer activities. The combination of benzyloxy and methoxy groups can modulate the electronic and steric properties of the molecule, potentially leading to interactions with anticancer targets.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical structure, a plausible and efficient synthetic strategy, and a predictive analysis of its spectroscopic characterization. The exploration of its derivatives could lead to the discovery of novel compounds with important biological activities. The protocols and data presented herein are intended to serve as a foundational resource for researchers working in the field of synthetic and medicinal chemistry.

References

-

Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde - Oriental Journal of Chemistry. (URL: [Link])

-

3-Methoxybenzyl alcohol | C8H10O2 - PubChem. (URL: [Link])

-

3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 - PubChem. (URL: [Link])

-

3-Methoxybenzyl alcohol - NIST WebBook. (URL: [Link])

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (URL: [Link])

- Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. (URL: [Link])

-

This compound | 50637-28-0 | C15H16O3 | Appchem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 50637-28-0|this compound|BLD Pharm [bldpharm.com]

- 3. appchemical.com [appchemical.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 6. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 9. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (3-(Benzyloxy)-5-methoxyphenyl)methanol, a key intermediate in medicinal chemistry. We will delve into its systematic identification, a detailed synthetic protocol, robust characterization methodologies, and its potential applications in the landscape of drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences.

Compound Identification and Nomenclature

The precise chemical structure dictates the reactivity and biological activity of a molecule. The compound of interest is systematically named according to IUPAC nomenclature.

Structure:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Selective Monobenzylation of 3,5-Dihydroxybenzoic Acid

The initial step focuses on the selective protection of one of the two equivalent phenolic hydroxyl groups. This is a critical step to ensure the correct substitution pattern in the final product.

-

Rationale: Direct dialkylation is a competing reaction. By carefully controlling the stoichiometry of the reagents and the reaction conditions, monosubstitution can be favored. The carboxylic acid is often esterified first to prevent interference with the basic conditions used for benzylation.

-

Protocol:

-

To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Add benzyl bromide (BnBr, 1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product is then subjected to esterification. Dissolve the residue in methanol, add a catalytic amount of sulfuric acid, and reflux.

-

After workup, purify the resulting methyl 3-(benzyloxy)-5-hydroxybenzoate by column chromatography.

-

Step 2: Methylation of the Remaining Phenolic Hydroxyl Group

With one hydroxyl group protected as a benzyl ether, the remaining free phenol can be selectively methylated.

-

Rationale: The choice of a mild base and methylating agent is crucial to avoid cleavage of the ester or the benzyl ether.

-

Protocol:

-

Dissolve methyl 3-(benzyloxy)-5-hydroxybenzoate (1 equivalent) in acetone.

-

Add potassium carbonate (K₂CO₃, 1.5 equivalents) followed by methyl iodide (MeI, 1.2 equivalents).

-

Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

-

Filter the reaction mixture and evaporate the solvent to obtain the crude methyl 3-(benzyloxy)-5-methoxybenzoate. This product is often pure enough for the next step without further purification.

-

Step 3: Reduction of the Methyl Ester to the Benzyl Alcohol

The final step involves the reduction of the ester functionality to the primary alcohol.

-

Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[1] Alternatively, a milder system like sodium borohydride in the presence of a Lewis acid or iodine can be employed for enhanced safety and selectivity. The direct reduction of the corresponding benzoic acid is also a viable route.[1][2][3][4]

-

Protocol (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl 3-(benzyloxy)-5-methoxybenzoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification

The final compound is purified to meet the high standards required for subsequent applications.

-

Rationale: Column chromatography is a standard and effective method for removing any unreacted starting materials and byproducts. The choice of solvent system is critical for achieving good separation.

-

Protocol:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound as a solid or oil.

-

Structural Characterization and Validation

The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the disubstituted ring will appear as distinct singlets or multiplets. - Protons of the benzyl group will show characteristic signals for the CH₂ and the monosubstituted aromatic ring. - A singlet corresponding to the methoxy group (OCH₃) will be observed around 3.8 ppm. - A singlet for the benzylic CH₂OH protons will be present. - A broad singlet for the hydroxyl proton (-OH) will be visible, which is exchangeable with D₂O. |

| ¹³C NMR | - Distinct signals for all carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the benzyl group. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic rings. - C-O stretching vibrations for the ether and alcohol functionalities. |

| Mass Spectrometry | - The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₆O₃). - Characteristic fragmentation patterns, such as the loss of the benzyl group or the hydroxymethyl group. |

Applications in Drug Development and Medicinal Chemistry

Substituted benzyl alcohols are valuable building blocks in the synthesis of a wide array of pharmaceutical compounds.[5][6] The specific structural motifs of this compound make it a particularly interesting precursor for several classes of biologically active molecules.

-

Scaffold for Bioactive Molecules: The 3,5-disubstituted pattern is found in a variety of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][7]

-

Role of the Benzyloxy Group: The benzyloxy group serves as a versatile protecting group for phenols, which can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization.[8][9][10][11] It can also be a key pharmacophoric element, contributing to the binding of the molecule to its biological target.

-

Influence of the Methoxy Group: The methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can enhance metabolic stability, improve oral bioavailability, and modulate receptor binding affinity.

-

Intermediate for Target Synthesis: this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be displaced to introduce other functionalities, making it a versatile intermediate for the synthesis of more complex drug candidates.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. The detailed protocols and scientific rationale are intended to empower researchers in the pharmaceutical and chemical sciences to confidently produce and utilize this valuable synthetic intermediate. The strategic importance of this compound as a building block for novel therapeutic agents underscores its relevance in modern drug discovery programs.

References

- Morken, J. P. (2013).

- Google Patents. (2013). Synthetic method of 3,5-dihydroxybenzyl alcohol. CN103130617A.

-

Molbase. (n.d.). (3-methoxy-5-phenylmethoxyphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Thieme.

- Chen, X., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2.

-

Patsnap. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]

-

Quora. (2017). How is benzoic acid converted into benzyl alcohol?. Retrieved from [Link]

- Google Patents. (2012). Deprotection method for phenolic hydroxyl group. CN102557910A.

- Wang, Z., et al. (1995). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents. Chinese Chemical Letters, 6(10), 843-846.

-

ResearchGate. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]

-

Allen. (n.d.). How is benzoic acid converted to Benzyl alcohol. Retrieved from [Link]

-

Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]

Sources

- 1. quora.com [quora.com]

- 2. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. How is benzoic acid converted to Benzyl alcohol [allen.in]

- 5. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]

- 6. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]

- 10. Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents [sioc-journal.cn]

- 11. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]

An In-Depth Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Benzyloxy)-5-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, represents a key molecular scaffold and synthetic intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring both a bulky benzyloxy group and a methoxy moiety on the phenyl ring, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug development, supported by authoritative references.

Chemical Identity and Physicochemical Properties

This compound is an aromatic alcohol with the chemical formula C₁₅H₁₆O₃. The presence of a hydroxyl group, an ether linkage, and aromatic rings contributes to its moderate polarity and reactivity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC |

| Synonyms | 5-Benzyloxy-3-methoxybenzyl alcohol; 3-Benzyloxy-5-methoxybenzylalkohol | Mobeike[1] |

| CAS Number | 50637-28-0 | Mobeike[1] |

| Molecular Formula | C₁₅H₁₆O₃ | PubChem[2] |

| Molecular Weight | 244.29 g/mol | PubChem[2] |

| Predicted PSA | 38.69 Ų | Mobeike[1] |

| Predicted LogP | 2.7665 | Mobeike[1] |

Note: PSA (Polar Surface Area) and LogP (logarithm of the partition coefficient) are predicted values and provide an estimation of the molecule's polarity and lipophilicity, respectively.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. One common strategy involves the selective protection of hydroxyl groups, followed by reduction of a carboxylic acid or aldehyde functionality.

Synthetic Pathway Overview

A logical and referenced synthetic approach starts from 3,5-dihydroxybenzoic acid. This pathway involves selective protection of one hydroxyl group, methylation of the other, and subsequent reduction of the carboxylic acid to the alcohol.

Sources

- 1. (3-methoxy-5-phenylmethoxyphenyl)methanol - CAS号 50637-28-0 - 摩贝百科 [m.molbase.cn]

- 2. (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of (3-(Benzyloxy)-5-methoxyphenyl)methanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of the compound (3-(Benzyloxy)-5-methoxyphenyl)methanol. In the absence of established experimental data for this specific isomer, this document outlines a predictive solubility framework based on its molecular structure and the physicochemical properties of a broad range of laboratory solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, emphasizing the principles of scientific integrity and causality behind the proposed methodologies. The intended audience—researchers, scientists, and drug development professionals—will find this guide a valuable resource for understanding and applying solubility principles in their work with this and structurally related compounds.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In chemical research, solubility dictates the choice of reaction media, purification methods, and the design of extraction and crystallization processes.

This guide focuses on this compound, an aromatic alcohol with a molecular structure that suggests a nuanced solubility profile. The presence of a polar hydroxyl group capable of hydrogen bonding, ether linkages that can act as hydrogen bond acceptors, and a significant nonpolar region comprising a phenyl ring and a benzyl group, predicts a varied solubility across different solvent classes. This document will first delve into a theoretical prediction of its solubility and then provide a robust experimental framework for its empirical determination.

Molecular Structure and Physicochemical Properties

The first step in predicting the solubility of a compound is a thorough analysis of its molecular structure and inherent physicochemical properties.

Molecular Structure:

This compound possesses the following key structural features:

-

Aromatic Rings: Two phenyl rings contribute to the molecule's nonpolar character, suggesting solubility in nonpolar solvents.

-

Hydroxyl Group (-OH): This polar group is a hydrogen bond donor and acceptor, indicating potential solubility in polar protic solvents.

-

Ether Linkages (-O-): The methoxy and benzyloxy groups contain ether linkages, which are polar and can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

Physicochemical Properties (Predicted):

| Property | Predicted Value/Range | Source |

| Molecular Formula | C₁₅H₁₆O₃ | PubChem[1][2] |

| Molecular Weight | 244.28 g/mol | PubChem[1][2] |

| XLogP3 | 2.2 - 2.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

The XLogP3 value, a computed measure of lipophilicity, in the range of 2.2-2.5 suggests that the compound is moderately lipophilic. This, combined with the presence of both hydrogen bond donor and acceptor sites, points towards a complex solubility behavior that will be highly dependent on the chosen solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents. This prediction is grounded in the interplay between the solute's structural features and the physicochemical properties of the solvents, such as polarity, dielectric constant, and hydrogen bonding capabilities.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | High | The large nonpolar surface area from the two aromatic rings will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar ether linkages and, to a lesser extent, the hydroxyl group, without the competing hydrogen bonding network of protic solvents. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the large nonpolar region of the molecule will disrupt the strong hydrogen bonding network of solvents like water, leading to lower solubility. Solubility is expected to increase from water to ethanol as the nonpolar character of the alcohol solvent increases. |

Experimental Determination of Solubility: A Self-Validating Protocol

To move from prediction to empirical fact, a robust and reproducible experimental protocol is essential. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is the recommended approach here.[4][5][6]

The Causality Behind the Shake-Flask Method

The shake-flask method is designed to establish a thermodynamic equilibrium between the undissolved solid solute and the solvent.[5][6] By agitating an excess of the solid in the solvent for a prolonged period, we ensure that the solvent is saturated with the solute. Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved solute in the supernatant.

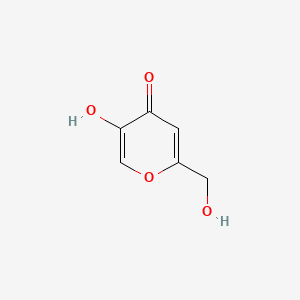

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess is visually confirmed by the presence of undissolved solid.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

-

-

Quantification of the Solute:

-

Data Analysis and Reporting:

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of the solute in the saturated sample.

-

Report the solubility in appropriate units (e.g., mg/mL, g/L, mol/L) at the specified temperature.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise tabular format for easy comparison.

Table of Predicted vs. Experimentally Determined Solubility at 25 °C:

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Polar Protic | Low | To be determined |

| Methanol | Polar Protic | Moderate | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Dichloromethane | Polar Aprotic | High | To be determined |

| Tetrahydrofuran | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | High | To be determined |

| Toluene | Nonpolar Aprotic | High | To be determined |

| Hexane | Nonpolar Aprotic | High | To be determined |

Conclusion

This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The molecule's structure, with its blend of polar and nonpolar functionalities, suggests a varied solubility profile that is highly dependent on the solvent's properties. While theoretical predictions offer valuable initial guidance, the detailed shake-flask protocol outlined herein provides a robust framework for obtaining accurate and reproducible experimental data. For researchers in drug development and chemical synthesis, a thorough understanding and empirical determination of this compound's solubility are critical for advancing their scientific endeavors.

References

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chemistry LibreTexts. 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74622, 3-(Benzyloxy)-4-methoxybenzyl alcohol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98832, 4-Benzyloxy-3-methoxybenzyl alcohol. [Link]

-

Pappa, H., & Vertzoni, M. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 37-40. [Link]

-

University of Minnesota. Properties of Common Organic Solvents. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. Geneva: World Health Organization. (WHO Technical Report Series, No. 992). [Link]

-

Zakeri-Milani, P., & Valizadeh, H. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

Sources

- 1. Elucidating the Role of Hydrogen Bond Donor and Acceptor on Solvation in Deep Eutectic Solvents | Ames Laboratory [ameslab.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. agilent.com [agilent.com]

- 9. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

An In-depth Technical Guide to the Synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol: Precursor Selection and Methodologies

This guide provides a comprehensive overview of the synthetic pathways to (3-(Benzyloxy)-5-methoxyphenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The focus is on the strategic selection of precursors and a detailed examination of the reaction methodologies, offering insights into the rationale behind experimental choices to ensure reproducibility and high yield.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in medicinal chemistry. Its substituted phenyl ring with orthogonal protecting groups—a benzyl ether and a methyl ether—allows for selective deprotection and further functionalization. This structural feature is invaluable in the synthesis of complex molecules where precise control over reactive sites is paramount. The primary alcohol moiety provides a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

The strategic challenge in synthesizing this target molecule lies in the selective functionalization of a symmetric or near-symmetric precursor. The core of the synthetic design revolves around differentiating the two hydroxyl groups of a 3,5-dihydroxybenzene derivative.

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic disconnection of the target molecule points to 3-(benzyloxy)-5-methoxybenzoic acid or its corresponding ester as a key intermediate. This intermediate can be readily reduced to the desired benzyl alcohol. This simplifies the synthetic problem to the selective protection of 3,5-dihydroxybenzoic acid.

Caption: Retrosynthetic analysis of this compound.

The most common and economically viable starting material for this synthesis is 3,5-dihydroxybenzoic acid . This commercially available precursor offers the required dihydroxy substitution pattern on the aromatic ring.[1][2][3][4]

Synthetic Pathways and Detailed Protocols

Two primary synthetic strategies emerge from the retrosynthetic analysis, differing in the order of the protection and reduction steps.

Strategy A: Protection Followed by Reduction

This is the most frequently employed and logical route. It involves the sequential protection of the two hydroxyl groups of 3,5-dihydroxybenzoic acid, followed by the reduction of the carboxylic acid.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as an ester, typically a methyl or ethyl ester. This is crucial to prevent side reactions in the subsequent benzylation step, such as the formation of a benzyl ester.

-

Rationale: Fischer esterification is a classic and reliable method for this transformation. The use of a simple alcohol like methanol or ethanol in the presence of a catalytic amount of strong acid ensures high conversion.[5]

Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate [5]

-

To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl 3,5-dihydroxybenzoate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Selective Monobenzylation

This is a critical step that dictates the overall efficiency of the synthesis. The goal is to selectively protect one of the two equivalent hydroxyl groups with a benzyl group. This is typically achieved by using one equivalent of a benzylating agent in the presence of a base.

-

Rationale: The Williamson ether synthesis is the method of choice. The selection of the base is critical to control the degree of deprotonation and thus the selectivity. A mild base like potassium carbonate is often preferred over stronger bases like sodium hydride to minimize the formation of the dibenzylated byproduct.

Experimental Protocol: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate

-

To a solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a slight excess of a mild base like potassium carbonate (1.1 equivalents).

-

To this suspension, add benzyl bromide or benzyl chloride (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography to separate the desired monobenzylated product from the starting material and the dibenzylated byproduct.

Step 3: Methylation

The remaining free hydroxyl group is then protected as a methyl ether.

-

Rationale: Standard methylation conditions using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate are effective.

Experimental Protocol: Synthesis of Methyl 3-(benzyloxy)-5-methoxybenzoate

-

To a solution of methyl 3-(benzyloxy)-5-hydroxybenzoate (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).

-

Add dimethyl sulfate or methyl iodide (1.2-1.5 equivalents) dropwise.

-

Stir the mixture at room temperature or gentle heat until the reaction is complete as indicated by TLC.

-

Work-up the reaction as described in the benzylation step.

-

Purify the product by column chromatography or recrystallization.

Step 4: Reduction of the Ester

The final step is the reduction of the methyl ester to the primary alcohol.

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the alcohol. Sodium borohydride is generally not strong enough for this transformation unless used in combination with a Lewis acid.[5]

Experimental Protocol: Synthesis of this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3-(benzyloxy)-5-methoxybenzoate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-